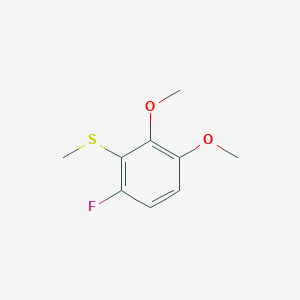

(6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane

Description

(6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane (CAS: 7780-20-3) is a sulfur-containing aromatic compound characterized by a methylsulfane group attached to a phenyl ring substituted with fluorine at position 6 and methoxy groups at positions 2 and 3. Sulfane sulfur compounds, such as this, are notable for their redox activity, ability to transfer sulfane sulfur atoms, and roles in biological signaling and antioxidant defense .

Properties

IUPAC Name |

1-fluoro-3,4-dimethoxy-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2S/c1-11-7-5-4-6(10)9(13-3)8(7)12-2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFWXGJXIREMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)SC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane typically involves the following steps:

Starting Materials: The synthesis begins with 6-fluoro-2,3-dimethoxybenzene.

Sulfur Introduction: A methylsulfane group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the starting material with a suitable sulfur donor, such as methylthiol, under basic conditions.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dimethylformamide or tetrahydrofuran are commonly used.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is also common.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur species. Reducing agents like lithium aluminum hydride are typically used.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine or methoxy groups can be replaced by other substituents. Reagents such as halogens or nitrating agents are often employed.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced sulfur species.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which (6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane exerts its effects depends on its specific application:

Biological Activity: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access.

Chemical Reactions: In chemical synthesis, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the methoxy and fluorine groups, respectively. This can affect the compound’s behavior in electrophilic or nucleophilic reactions.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares (6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane with analogous sulfane sulfur-containing phenyl derivatives:

Reactivity and Sulfane Sulfur Transfer

Sulfane sulfur compounds transfer labile sulfur atoms to nucleophiles (e.g., thiols, cyanide) via persulfidation . Substituents influence this reactivity:

- Electron-withdrawing groups (e.g., F, Br) : Stabilize sulfane sulfur by increasing electrophilicity, enhancing reactivity with nucleophiles. For example, brominated derivatives (CAS 1823520-30-4, 1806346-45-1) exhibit faster sulfur transfer in nucleophilic substitution reactions compared to methoxylated analogs .

- Electron-donating groups (e.g., OMe) : Reduce sulfur atom electrophilicity, slowing reactions. However, methoxy groups improve solubility in polar solvents, as seen in this compound .

- Steric effects : Bulkier substituents (e.g., methoxymethoxy in CAS 1225682-91-6) hinder sulfur accessibility, reducing reaction rates with trapping agents like triphenylphosphine .

Physicochemical Properties

| Property | This compound | (3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane | (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane |

|---|---|---|---|

| Solubility in H2O | Moderate (due to OMe) | Low (bulky substituents) | Very low (Br increases hydrophobicity) |

| Boiling Point (°C) | ~250–300 (estimated) | ~280–320 | ~300–350 |

| Stability | High (electron-donating OMe reduces oxidation) | Moderate (labile methoxymethoxy group) | Low (Br susceptible to photodegradation) |

Biological Activity

(6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated aromatic ring with two methoxy groups and a methyl sulfide moiety. Its chemical structure can be represented as follows:

The biological activity of this compound is hypothesized to involve interaction with specific receptors in the central nervous system. Similar compounds have been reported to act as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neurological disorders including schizophrenia and anxiety disorders.

Target Receptors

- mGluR5 : Modulation of this receptor can enhance synaptic plasticity and neuronal excitability, potentially leading to therapeutic effects in psychiatric conditions.

Pharmacokinetics

Preliminary studies suggest that compounds with similar structures exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. However, specific data on the pharmacokinetics of this compound remains limited.

In Vitro Studies

In vitro assays have demonstrated that this compound can influence neurotransmitter systems. For instance, it may exert effects on serotonin receptors, which are critical in mood regulation and anxiety .

Case Study: Serotonin Receptor Activity

A study exploring the structure-activity relationship of phenylpiperidines indicated that modifications on the phenolic ring significantly affect agonist potency at serotonin receptors. While direct studies on our compound are lacking, insights from related compounds suggest potential activity at 5-HT receptor subtypes .

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.